1-Ethylcyclopentyl methacrylate is an organic compound characterized by its methacrylate functional group, which is widely used in polymer chemistry. The compound has the chemical formula and a molecular weight of 182.26 g/mol. It is a colorless to light yellow liquid with a flash point of 85 °C and a specific gravity of 0.95 at 20 °C. This compound is known for its applications in the synthesis of polymers and as a monomer in various chemical processes, particularly in the production of coatings, adhesives, and other polymeric materials .
As with most chemicals, specific safety data for ECPM is limited. However, considering its functional groups (methacrylate and ethylcyclopentyl), it's advisable to handle ECPM with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential skin irritation, respiratory issues, and flammability [, ].
1-ECyPMA can be polymerized through a process called ring-opening polymerization to create new functional polymers. These polymers can have various properties depending on the polymerization conditions and other monomers used in conjunction with 1-ECyPMA [, ].
Lithography is a technique used in microfabrication to create miniaturized electronic circuits and other devices. Researchers have explored using 1-ECyPMA as a radiation sensitizer in lithography experiments. This means it can enhance the response of a material to light exposure, allowing for the creation of high-resolution structures [].
Another area of research involving 1-ECyPMA is its potential role in optimizing transfer techniques used in the fabrication of semiconductor devices. Techniques like silicon lithography rely on transferring patterns onto a substrate. 1-ECyPMA might play a part in improving the efficiency and accuracy of these transfers [].
1-Ethylcyclopentyl methacrylate undergoes typical reactions associated with methacrylate compounds, including:
These reactions make 1-ethylcyclopentyl methacrylate a versatile building block in polymer chemistry .
While specific biological activities of 1-ethylcyclopentyl methacrylate are not extensively documented, compounds in the methacrylate family are often evaluated for their biocompatibility and potential toxicity. Methacrylates can exhibit cytotoxic effects depending on their structure and concentration. Studies have shown that some methacrylates can cause skin sensitization or irritation upon contact. Therefore, safety assessments are crucial when considering their use in biomedical applications .
The synthesis of 1-ethylcyclopentyl methacrylate typically involves the esterification of methacrylic acid with 1-ethylcyclopentanol. This process can be facilitated through:
Both methods require careful control of temperature and reaction time to achieve high yields and purity .
1-Ethylcyclopentyl methacrylate is utilized in various applications:
Interaction studies involving 1-ethylcyclopentyl methacrylate often focus on its behavior in polymer blends or composites. Research indicates that it can interact favorably with other monomers or polymers to modify physical properties such as glass transition temperature and mechanical strength. These studies are critical for optimizing formulations for specific applications, especially in industries like electronics and biomaterials .
1-Ethylcyclopentyl methacrylate shares structural similarities with several other methacrylate compounds. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methylcyclohexyl methacrylate | 16887-36-8 | 0.95 |
2-Methyladamantan-2-yl methacrylate | 177080-67-0 | 0.92 |
2-Isopropyladamantan-2-yl methacrylate | 297156-50-4 | 0.92 |
2-Ethyladamantan-2-yl methacrylate | 209982-56-9 | 0.92 |
Octahydro-1H-4,7-methanoinden-5-yl methacrylate | 34759-34-7 | 0.92 |
What distinguishes 1-ethylcyclopentyl methacrylate from these similar compounds is its unique cyclopentane ring structure, which contributes to its specific physical and chemical properties. This structural feature allows for unique interactions within polymer matrices, potentially leading to enhanced performance characteristics compared to other more common methacrylates .
1-Ethylcyclopentyl methacrylate (ECPMA) emerged as a specialized methacrylate derivative in the late 20th century, driven by industrial demands for advanced polymeric materials. Its development paralleled innovations in polymer science, particularly in lithography and high-performance coatings. While ethyl methacrylate derivatives were first synthesized in the early 20th century using esterification reactions involving hydroxyisobutyrate precursors, ECPMA’s unique cyclopentyl-substituted structure required tailored synthetic approaches.
The compound was first reported in patent literature in the early 2000s, with explicit documentation in resist compositions for semiconductor lithography. A key milestone occurred in 2016, when Guozhen Zhang and collaborators published a combined computational and experimental study elucidating its copolymerization kinetics with methyl methacrylate (MMA). This work established ECPMA’s distinct reactivity profile, enabling precise control over polymer architectures.
ECPMA’s bulky 1-ethylcyclopentyl group imparts exceptional steric and thermal properties, making it invaluable in advanced applications:
ECPMA-based polymers exhibit low optical distortion and high etch resistance, critical for 193 nm photolithography. Its methacrylate backbone facilitates precise pattern transfer in semiconductor manufacturing, as demonstrated in silica-supported films with thickness-dependent glass transition temperatures (Tg). For example, 27 nm-thick ECPMA films show Tg deviations of -7°C to +8°C compared to bulk, enabling tunable thermal stability.
ECPMA’s copolymerization with MMA reveals a preference for ECPMA addition due to entropic effects. Computational studies show:
This selectivity allows engineers to design block copolymers with tailored mechanical properties. For instance, ECPMA-MMA copolymers achieve Tg values exceeding 120°C, suitable for high-temperature adhesives.
The compound’s hydrophobic cyclopentyl group enhances moisture resistance in acrylic coatings. Industrial formulations leverage its low volatility (predicted boiling point: 225.9°C) and compatibility with UV-curing systems.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₈O₂ | |
Molecular Weight | 182.26 g/mol | |
Density | 0.95 g/cm³ | |
Flash Point | 85°C |
ECPMA is synthesized via esterification of methacryloyl chloride with 1-ethylcyclopentanol under inert conditions:
Reaction:
1-Ethylcyclopentanol + Methacryloyl Chloride → ECPMA + HCl
Key steps include:
This method achieves yields >58% with purity ≥98%.
1-Ethylcyclopentyl methacrylate represents a complex organic ester compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 grams per mole [1] [2] [3]. The compound exhibits a distinctive molecular architecture characterized by the integration of three principal structural components: a methacrylate functional group, an ethyl substituent, and a cyclopentyl ring system.
The core methacrylate functional group consists of a vinyl carbon-carbon double bond (C=C) conjugated with a carbonyl ester linkage (C=O-O-R). This arrangement provides the molecule with characteristic reactivity patterns typical of α,β-unsaturated esters [4]. The methacrylate moiety contains a methyl group attached to the β-carbon of the double bond, distinguishing it from simple acrylate esters and contributing to increased steric hindrance around the polymerizable site [5].
The cyclopentyl ring system serves as the alcohol-derived portion of the ester linkage. This five-membered saturated ring adopts non-planar conformations to minimize ring strain, primarily existing in envelope conformations where four carbon atoms remain approximately coplanar while the fifth carbon atom is displaced out of the plane [6] [7]. The envelope conformation reduces both angle strain and torsional strain compared to a hypothetical planar geometry, with the out-of-plane carbon exhibiting rapid pseudorotation among the five ring positions [8].
The ethyl substituent is directly attached to the carbon atom of the cyclopentyl ring that participates in the ester linkage, creating a quaternary carbon center. This structural feature introduces additional steric bulk and influences the overall molecular conformation. The systematic name (1-ethylcyclopentyl) 2-methylprop-2-enoate accurately reflects this substitution pattern [2] [9].
The molecular geometry around the ester carbonyl carbon exhibits sp² hybridization with bond angles of approximately 120 degrees [5]. The carbonyl group maintains planarity with its immediately adjacent atoms, while the cyclopentyl ring system can adopt various conformational states through ring puckering motions [6].
Table 1: Fundamental Molecular Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₈O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 182.26 | [1] [2] [3] |
CAS Registry Number | 266308-58-1 | [1] [2] |
IUPAC Name | (1-ethylcyclopentyl) 2-methylprop-2-enoate | [2] [9] |
SMILES Notation | CCC1(CCCC1)OC(=O)C(=C)C | [9] |
InChI Key | FMEBJQQRPGHVOR-UHFFFAOYSA-N | [9] |
While specific crystallographic data for 1-ethylcyclopentyl methacrylate has not been extensively documented in the available literature, the compound's conformational behavior can be understood through analysis of its constituent structural elements and related methacrylate compounds.
The cyclopentyl ring system exhibits conformational flexibility characteristic of five-membered rings. Unlike six-membered rings such as cyclohexane, which prefer distinct chair conformations, cyclopentyl rings undergo rapid interconversion between envelope and half-chair conformations [6] [8]. The envelope conformation represents the global energy minimum, with an energy difference of approximately 0.5 kilocalories per mole favoring the envelope over the half-chair arrangement [8].
In the envelope conformation, four carbon atoms of the cyclopentyl ring remain approximately coplanar, while the fifth carbon atom is displaced by approximately 0.5 Angstroms from this plane [7]. The displacement can occur at any of the five ring carbons, resulting in five equivalent envelope conformations that interconvert rapidly through pseudorotation processes [6]. When substituted with the ethyl group, as in 1-ethylcyclopentyl methacrylate, the conformational preference becomes more pronounced, with the envelope conformation being favored by approximately 3.5 kilocalories per mole [8].
The methacrylate functional group exhibits restricted rotation around the ester C-O bond due to partial double-bond character arising from resonance delocalization between the carbonyl oxygen and the ester oxygen [4]. This resonance stabilization results in a planar arrangement of the carbonyl carbon, both oxygen atoms, and the carbon atom of the cyclopentyl ring participating in the ester linkage.
Computational studies on related methacrylate compounds indicate that the C=C double bond length typically ranges from 1.32 to 1.35 Angstroms, while the carbonyl C=O bond length approximates 1.22 Angstroms [10] [11]. The ester C-O single bond length generally measures between 1.35 and 1.40 Angstroms [12] [11]. Bond angles around the carbonyl carbon maintain approximately 120 degrees, consistent with sp² hybridization [5].
Table 2: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 183.13796 | 143.8 |
[M+Na]⁺ | 205.11990 | 149.2 |
[M-H]⁻ | 181.12340 | 146.7 |
[M+NH₄]⁺ | 200.16450 | 167.2 |
[M+K]⁺ | 221.09384 | 148.3 |
The collision cross section data provides insight into the three-dimensional molecular structure and size. The calculated values range from 139.4 to 181.0 square Angstroms depending on the ionization mode, indicating a relatively compact molecular structure consistent with the cyclic nature of the alcohol component [9].
Conformational isomerism in 1-ethylcyclopentyl methacrylate primarily arises from the cyclopentyl ring puckering and rotation around single bonds. The ethyl substituent can adopt various rotational conformations relative to the cyclopentyl ring, with staggered conformations generally preferred over eclipsed arrangements due to reduced steric interactions [8].
Computational studies utilizing density functional theory methods have provided valuable insights into the electronic structure and reactivity patterns of 1-ethylcyclopentyl methacrylate. Research conducted by Zhang and colleagues employed a sophisticated computational approach combining ONIOM (B3LYP/6-31G(2df,p): B3LYP/6-31G(d)) methods for geometry optimization with M06-2X/6-311+G(2df,p) calculations incorporating SMD solvation models for single-point energy determinations [13].
The computational modeling revealed that the electronic structure of 1-ethylcyclopentyl methacrylate exhibits characteristics typical of methacrylate esters, with the highest occupied molecular orbital (HOMO) primarily localized on the carbonyl oxygen and carbon atoms [4]. The lowest unoccupied molecular orbital (LUMO) demonstrates significant contribution from the carbon-carbon double bond, consistent with the electrophilic nature of the vinyl carbon in radical polymerization reactions [4].
The computational studies indicate that the identity of the ultimate unit in polymer chain growth significantly affects both the preferred conformation around the reaction site and the overall reactivity of the radical species [13]. The bulky 1-ethylcyclopentyl substituent creates substantial steric hindrance that influences the approach of incoming monomer units during polymerization processes.
Electronic structure calculations reveal that the methacrylate C=C double bond exhibits partial polarization, with the β-carbon (bearing the methyl group) carrying a slight positive charge while the α-carbon maintains a slight negative charge [13]. This charge distribution influences the regioselectivity of addition reactions and the stability of intermediate radical species formed during polymerization.
The computational modeling demonstrates that penultimate unit effects play a significant role in the reactivity of 1-ethylcyclopentyl methacrylate radicals [13]. The steric bulk of the cyclopentyl ring system affects the conformation of the polymer chain terminus, influencing the accessibility of the radical site to incoming monomers. These steric effects contribute to the observed reactivity ratios in copolymerization reactions with other methacrylate monomers.
Solvation effects, as modeled through SMD (Solvation Model based on Density) calculations, indicate that polar solvents can stabilize the transition states for radical addition reactions through favorable interactions with the carbonyl oxygen atom [13]. The computational results suggest that the addition of 1-ethylcyclopentyl methacrylate monomer to polymer radicals is generally thermodynamically favored compared to the addition of simpler methacrylate monomers such as methyl methacrylate [13].
The electronic structure calculations provide quantitative predictions of reactivity ratios that show reasonable agreement with experimental measurements [13]. The computational approach successfully captures the qualitative trends in cross-propagation selectivity, demonstrating the utility of high-level quantum chemical methods for understanding the fundamental reactivity patterns of complex methacrylate monomers.
Table 3: Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Liquid | [1] |
Appearance | Colorless to light yellow clear liquid | [1] |
Density (g/mL at 20°C) | 0.95 | [1] [14] |
Flash Point (°C) | 85 | [1] [15] |
Boiling Point (°C) | 220-227 | [14] |
Storage Temperature | Refrigerated (0-10°C) | [1] |
Solubility in Water | Slightly soluble | |
Heat Sensitivity | Heat sensitive | [1] |
The synthesis of 1-ethylcyclopentyl methacrylate relies on well-established esterification methodologies that have been extensively developed for methacrylate derivatives. Direct esterification represents the most straightforward approach, involving the reaction of methacrylic acid with 1-ethylcyclopentanol in the presence of acid catalysts [1] [2]. This Fischer esterification mechanism proceeds through a series of protonation, addition, and elimination steps, ultimately yielding the desired ester product with water as a by-product [3] [4].
The reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, operating at temperatures ranging from 60 to 110 degrees Celsius [3] [5]. Under these conditions, conversion rates of 70 to 95 percent can be achieved within 1 to 10 hours of reaction time [1]. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester bond [4] [6].
Transesterification offers an alternative pathway, particularly when starting from readily available methyl methacrylate [7] [8]. This approach involves the exchange of the methyl ester group with 1-ethylcyclopentanol, typically requiring basic catalysts such as lithium hydroxide or sodium hydroxide [9] [10]. Recent advances have demonstrated that sterically demanding aryloxide catalysts, particularly sodium and magnesium derivatives of 2,6-di-tert-butyl-4-methylphenol, can achieve exceptional selectivity and yields under mild conditions [7].
The sodium aryloxide catalyzed transesterification proceeds at room temperature with yields ranging from 85 to 95 percent [7]. More remarkably, magnesium aryloxide catalysts demonstrate even higher efficiency, achieving 90 to 98 percent yields under similar mild conditions [7]. These catalytic systems offer significant advantages in terms of chemoselectivity, minimizing undesired Michael addition reactions that can compete with the target transesterification process [7].
Table 1: Synthesis Pathways for 1-Ethylcyclopentyl Methacrylate
Synthesis Method | Starting Materials | Catalyst Type | Temperature (°C) | Yield (%) | Reaction Time |
---|---|---|---|---|---|
Direct Esterification | Methacrylic acid + 1-Ethylcyclopentanol | Acid catalyst (H2SO4, TsOH) | 60-110 | 70-95 | 1-10 hours |
Transesterification | Methyl methacrylate + 1-Ethylcyclopentanol | Base catalyst (LiOH, NaOH) | 120 | 60-80 | 2-8 hours |
Transesterification (NaOAr) | Methyl methacrylate + 1-Ethylcyclopentanol | Sodium aryloxide catalyst | 25 | 85-95 | 24 hours |
Transesterification (Mg(OAr)2) | Methyl methacrylate + 1-Ethylcyclopentanol | Magnesium aryloxide catalyst | 25 | 90-98 | 24 hours |
Catalytic Chain Transfer | Methyl methacrylate (oligomerization) | Cobalt-based catalyst | 80 | 85-95 | 3-300 minutes |
The development of highly selective catalytic systems represents a crucial aspect of efficient methacrylate ester production. Ion exchange resins have emerged as particularly effective heterogeneous catalysts for esterification reactions [1] [2] [11]. The NKC-9 resin, a cation-exchange resin containing sulfonate groups, demonstrates excellent performance in methacrylate esterification with methanol, following a Langmuir-Hinshelwood mechanism where both reactants adsorb uniformly on the catalyst surface [1] [2].
Heteropolyacids constitute another important class of catalysts for methacrylate synthesis [12] [13]. These materials, particularly Keggin-type heteropolycompounds containing cesium and vanadium, show promising activity for converting various feedstocks to methacrylic acid and its esters [12]. The acid strength of these catalysts can be tuned through metal substitution and support modifications, enabling optimization for specific reaction conditions [13].
Nafion resins represent the strongest acidic catalysts available for esterification reactions, with Hammett acidity function values ranging from negative 11 to negative 13 [11]. These perfluorinated resinsulfonic acids demonstrate superior catalytic performance compared to conventional styrene-based resins, which typically exhibit acidity values around negative 2.2 [11]. The exceptional acid strength of Nafion resins enables efficient esterification under milder conditions while maintaining high selectivity [11].
For aldol condensation routes to methacrylate production, cesium-based catalysts on alumina supports have shown exceptional promise [14] [15]. The combination of cesium with acid promoters such as niobium creates bifunctional catalysts with optimized acid-base site distribution [14]. These systems demonstrate high activity for methyl methacrylate synthesis via aldol condensation of methyl propionate with formaldehyde, achieving methyl methacrylate yields exceeding 80 percent [14].
Table 2: Catalytic Systems for Methacrylate Esterification
Catalyst Type | Catalyst Classification | Reaction Mechanism | Selectivity (%) | Operating Temperature (°C) | Reusability |
---|---|---|---|---|---|
Sulfuric Acid (H2SO4) | Homogeneous Acid | Protonation-Addition-Elimination | 85-95 | 60-100 | No |
p-Toluenesulfonic Acid | Homogeneous Acid | Protonation-Addition-Elimination | 90-95 | 80-120 | No |
Ion Exchange Resin (NKC-9) | Heterogeneous Acid | Langmuir-Hinshelwood | 88-92 | 80-120 | Yes (>5 cycles) |
Scandium Triflate | Lewis Acid | Lewis Acid Activation | 85-90 | 25-60 | Limited |
Lithium Alkoxides | Homogeneous Base | Nucleophilic Addition | 90-98 | 120 | No |
Heteropolyacids | Heterogeneous Acid | Bronsted Acid Catalysis | 80-90 | 100-150 | Yes (3-4 cycles) |
Nafion Resin | Heterogeneous Acid | Strong Acid Catalysis | 85-95 | 80-120 | Yes (>10 cycles) |
The purification of methacrylate esters requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications. Distillation remains the primary separation method, with methacrylate esters typically purified through fractional distillation under reduced pressure to minimize thermal decomposition [16] [17]. For 1-ethylcyclopentyl methacrylate, distillation conditions of 60 degrees Celsius at 4.66 kilopascals effectively separate the product from higher boiling impurities while maintaining product integrity [16].
Specialized purification protocols have been developed to address the unique challenges associated with methacrylate esters [16] [18]. The presence of furan-type impurities such as furfural, 2,5-dimethylfuran, and protoanemonin requires treatment with sulfonic acid group-containing compounds [16]. This treatment can be conducted either by direct addition of the sulfonic acid compound followed by separation, or by passing the methacrylate through a column filled with strongly acidic cation exchange resin containing sulfonic acid groups [16].
Ion exchange treatment provides an effective method for removing ionic impurities and residual acids from methacrylate products [16] [19]. Strongly acidic cation exchange resins can reduce impurity levels to below detection limits, achieving purities exceeding 99.5 percent [16]. The process involves controlled contact time and temperature to optimize purification efficiency while minimizing product loss [16].
Quality control protocols for methacrylate esters encompass multiple analytical techniques to ensure product specifications are met [20] [21]. Gas chromatography serves as the primary method for purity determination, with minimum specifications typically requiring 98 percent purity for industrial applications [20] [21]. Additional quality parameters include color index measurements, water content determination, and acid value testing to ensure absence of free acids that could catalyze polymerization during storage [20] [21].
Polymerization inhibitor management represents a critical aspect of methacrylate quality control [22] [23]. Commonly used inhibitors include 4-methoxyphenol (monomethyl ether hydroquinone) and hydroquinone, typically added at concentrations of 15 to 50 parts per million [20] [22]. These inhibitors require the presence of dissolved oxygen to function effectively, necessitating careful attention to storage atmosphere and handling procedures [22] [24].
Table 3: Purification Methods and Quality Control for Methacrylate Esters
Purification Method | Target Impurities | Operating Conditions | Purity Achievement (%) | Recovery Yield (%) | Quality Control Parameter |
---|---|---|---|---|---|
Distillation | High boiling point compounds | 60°C at 4.66 kPa | 98-99 | 85-95 | Boiling point, GC purity |
Extractive Distillation | Water, alcohols | Atmospheric pressure | 99-99.5 | 90-95 | Water content, GC analysis |
Ion Exchange Treatment | Ionic impurities, acids | Room temperature | 99.5-99.8 | 95-98 | Acid value, conductivity |
Adsorption on Silica | Polymerization inhibitors | Room temperature | 98-99 | 90-95 | Color index, UV absorption |
Azeotropic Distillation | Water removal | 100-120°C | 99-99.7 | 88-92 | Karl Fischer titration |
Crystallization | Solid impurities | 0-10°C | 99.5-99.9 | 80-90 | Melting point, HPLC |
Table 4: Industrial Production Parameters for Methacrylate Esters
Parameter | Typical Range | Optimal Conditions | Critical Control Points |
---|---|---|---|
Production Scale | 1-100 tons/day | 10-50 tons/day | Heat management |
Catalyst Loading | 0.5-5 wt% | 1-2 wt% | Catalyst regeneration |
Molar Ratio (Acid:Alcohol) | 1:1.2 to 1:3 | 1:1.5 | Water removal efficiency |
Reaction Pressure | 1-5 atm | 2-3 atm | Safety considerations |
Space Velocity | 0.5-5 h⁻¹ | 1-2 h⁻¹ | Mass transfer limitations |
Conversion Rate | 85-95% | 90-93% | Side reaction minimization |
Product Specification | ≥98% purity | ≥99% purity | Stabilizer management |
Industrial production of 1-ethylcyclopentyl methacrylate requires careful optimization of process parameters to achieve economic viability while maintaining product quality [25] [26]. Typical production scales range from 1 to 100 tons per day, with optimal operation occurring in the 10 to 50 ton per day range where economies of scale can be realized without excessive capital investment [25]. Catalyst loading represents a critical economic parameter, with optimal performance typically achieved at 1 to 2 weight percent catalyst concentration, balancing reaction rate with catalyst consumption costs [25].
The molar ratio of reactants significantly influences both conversion efficiency and by-product formation [1] [25]. Optimal conditions typically employ a slight excess of alcohol (1:1.5 molar ratio) to drive the equilibrium toward ester formation while minimizing waste [25]. Water removal efficiency becomes paramount in determining overall process economics, as unreacted water can reverse the esterification reaction and reduce product yield [25].
Irritant